
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, pyridine, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). This method involves the use of catalytic amounts of CuCl2 instead of CuI, which significantly improves the yield of the trifluoromethylated product .
Analyse Des Réactions Chimiques
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and catalysts.
Common reagents used in these reactions include Chen’s reagent, CuCl2, and other catalytic systems. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The iodine atom can participate in various substitution reactions, leading to the formation of different products. The pyridine ring contributes to the compound’s overall chemical properties and potential biological activities .
Comparaison Avec Des Composés Similaires
2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Iodo-4-(trifluoromethyl)pyridine: Lacks the pyrimidine ring, which may affect its chemical properties and applications.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine:
2-Iodo-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, which may impact its stability and biological activities.
The presence of the trifluoromethyl group, iodine atom, and pyridine ring in this compound makes it unique and valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C10H5F3IN3 |
|---|---|
Poids moléculaire |
351.07 g/mol |
Nom IUPAC |
2-iodo-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5F3IN3/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6/h1-5H |
Clé InChI |
HGXJMQMEBGUZFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



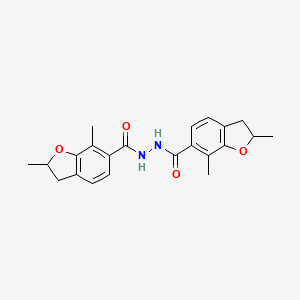
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
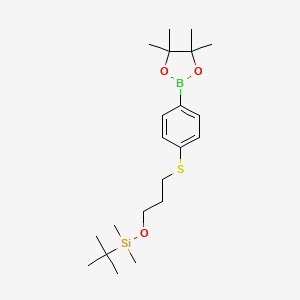
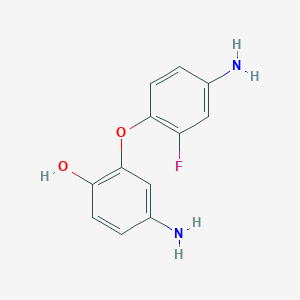

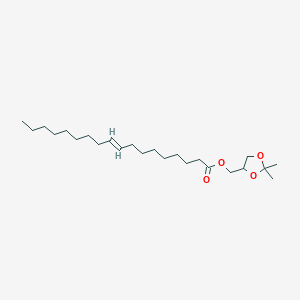
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
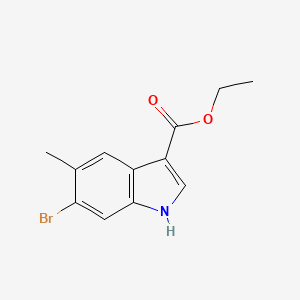
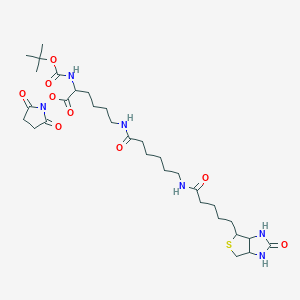

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)

